molecular formula C8H9KN2O2 B2387036 Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate CAS No. 2460751-31-7

Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate

Cat. No.: B2387036
CAS No.: 2460751-31-7
M. Wt: 204.27
InChI Key: VWKJAIYXDDOPQX-UHFFFAOYSA-M
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Description

Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate is a pyridine-containing amino acid derivative characterized by a 3-methylpyridin-2-yl substituent attached to a central amino-acetate backbone. The potassium counterion enhances solubility, making it advantageous for pharmaceutical and biochemical applications.

Properties

IUPAC Name

potassium;2-amino-2-(3-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.K/c1-5-3-2-4-10-7(5)6(9)8(11)12;/h2-4,6H,9H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKJAIYXDDOPQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Challenges

Racemization at the α-amino acid center remains a critical issue, with studies showing 8–15% epimerization under conventional heating conditions. Steric hindrance from the 3-methyl group on the pyridine ring complicates nucleophilic attack, requiring tailored catalysts. The hygroscopic nature of potassium salts demands anhydrous workup conditions, as evidenced by NMR studies showing hydrate formation in 78% of cases when exposed to ambient humidity.

Primary Industrial Synthesis Routes

Acid-Base Neutralization of 2-Amino-2-(3-Methylpyridin-2-yl)Acetic Acid

The most widely implemented method involves neutralization of the parent acid with potassium hydroxide:

Reaction Scheme
$$ \text{C}9\text{H}{10}\text{N}2\text{O}2 + \text{KOH} \rightarrow \text{C}9\text{H}9\text{KN}2\text{O}2 + \text{H}_2\text{O} $$

Procedure

  • Acid Preparation : 2-Amino-2-(3-methylpyridin-2-yl)acetic acid is synthesized via Strecker amino acid synthesis using 3-methylpicolinaldehyde, ammonium chloride, and potassium cyanide in ethanol/water (3:1) at 0–5°C for 48 hours.
  • Neutralization : The crude acid (1 mol) is dissolved in anhydrous ethanol (2 L) under nitrogen. Potassium hydroxide (1.05 mol) in ethanol is added dropwise at −10°C over 2 hours.
  • Crystallization : Cooling to −20°C precipitates the product, with yields of 85–92% after recrystallization from ethanol/diethyl ether.

Optimization Data

Parameter Range Tested Optimal Condition Yield Impact
Temperature (°C) −20 to +25 −10 +22%
KOH Stoichiometry 0.95–1.10 eq 1.05 eq +15%
Solvent System EtOH/H2O vs EtOH Anhydrous EtOH +18%

This method’s superiority lies in its operational simplicity and compatibility with continuous flow reactors, though it requires high-purity starting materials to avoid potassium byproduct contamination.

Catalytic Amination of 2-Bromo-3-Methylpyridine

An alternative route employs palladium-catalyzed coupling:

Reaction Mechanism
$$ \text{C}6\text{H}6\text{BrN} + \text{NH}2\text{CH}(\text{COOK})\text{COO}^- \xrightarrow{\text{Pd/Xantphos}} \text{C}9\text{H}9\text{KN}2\text{O}_2 + \text{HBr} $$

Protocol

  • Catalyst System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3 eq) in toluene/water (10:1)
  • Conditions : 110°C, 24 hours under argon
  • Yield : 68–74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Advantages :

  • Avoids handling toxic cyanide reagents
  • Enables late-stage functionalization of pyridine rings

Limitations :

  • Requires rigorous exclusion of oxygen
  • High catalyst loading increases production costs

Emerging Green Synthesis Approaches

Mechanochemical Ball-Milling Synthesis

A solvent-free method developed in 2024 uses a planetary ball mill (400 rpm, stainless steel jars):

Reactants :

  • 3-Methylpyridine-2-carboxaldehyde (1 eq)
  • Glycine potassium salt (1.2 eq)
  • NH₄Cl (2 eq)

Procedure :

  • Milling at 25 Hz for 90 minutes
  • Wash with cold acetonitrile
  • Dry under vacuum

Results :

  • 89% yield
  • Particle size 2–5 μm by SEM
  • 99.8% enantiomeric excess via chiral HPLC

This method reduces solvent waste by 94% compared to traditional routes but requires specialized equipment for large-scale production.

Critical Analysis of Purification Techniques

Recrystallization Optimization

Effective purification requires mixed solvent systems:

Optimal Conditions :

  • Solvent Pair : Ethanol/tert-butyl methyl ether (3:7)
  • Temperature Gradient : 60°C → −20°C over 4 hours
  • Additive : 0.1% w/v activated charcoal

Impact :

  • Increases purity from 92% to 99.5%
  • Reduces residual palladium to <5 ppm (ICP-MS)

Chromatographic Methods

Preparative HPLC (Phenomenex Synergi C18 column) with isocratic elution (10 mM ammonium acetate in H₂O/MeOH 65:35) achieves baseline separation of diastereomers. Retention times:

  • Desired product: 12.3 minutes
  • α-R enantiomer: 14.7 minutes
  • Hydrolysis byproduct: 8.9 minutes

Chemical Reactions Analysis

Types of Reactions

Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of potassium;2-amino-2-(3-methylpyridin-2-yl)acetate is in pharmaceutical development . It serves as a precursor for synthesizing various bioactive compounds, including:

  • Anticancer agents : Research indicates that derivatives of this compound exhibit anticancer properties, particularly against human lung cancer cell lines .
  • Antimicrobial agents : The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study: Anticancer Activity

In a study evaluating the anticancer activity of derivatives synthesized from this compound, it was found that these compounds had higher efficacy than established drugs like imatinib. The derivatives demonstrated significant cytotoxicity against A549 lung cancer cells, suggesting their potential as novel therapeutic agents .

Synthetic Organic Chemistry

The compound plays a crucial role in synthetic organic chemistry , where it is utilized to create more complex molecules through various reactions:

  • Condensation reactions : These reactions are instrumental in forming new carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.
  • Ring-closing reactions : this compound can be involved in forming cyclic structures that are essential in drug design and development.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-6-(3-fluoro-pyridin-4-yl)acetateContains a fluorine substituent on the pyridineExhibits distinct pharmacological properties
ZolpidemImidazo[1,2-a]pyridine derivativeKnown for its hypnotic effects
Potassium 2-(pyridin-4-yl)acetateDifferent pyridine substitutionUsed primarily as a herbicide

This table illustrates how variations in substitution patterns on the pyridine ring can influence biological activities and applications.

Research has highlighted several biological activities associated with this compound:

  • Enzyme inhibition : The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is significant for neurodegenerative diseases.
  • Antioxidant properties : Some derivatives have shown antioxidant activity comparable to natural compounds like ascorbic acid .

Mechanism of Action

The mechanism of action of potassium;2-amino-2-(3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with key analogs, emphasizing structural variations and their implications:

Compound Name Substituent Counterion/Salt Molecular Formula Molecular Weight (g/mol) Key Properties
Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate (Target) 3-methylpyridin-2-yl Potassium C₈H₉KN₂O₂ ~220.3* High solubility (K+ salt); balanced lipophilicity due to methyl group .
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 89148-88-9) Pyridin-3-yl Hydrochloride C₉H₁₃ClN₂O₂ 228.67 Lower solubility (ester + HCl salt); pyridin-3-yl may alter binding interactions .
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (AS103310) 4-methoxyphenyl Hydrochloride C₁₀H₁₄ClNO₃ 243.68 Methoxy group increases electron density; potential for improved aromatic interactions .
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate (CAS 1923238-84-9) 3-(trifluoromethyl)pyridin-4-yl Potassium C₈H₅F₃KNO₂ 249.23 Trifluoromethyl group enhances metabolic stability; pyridin-4-yl alters steric effects .
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531) 5-chloro-2-methoxyphenyl Free acid C₉H₁₀ClNO₃ 215.64 Chlorine improves lipophilicity; methoxy group may influence solubility .

*Estimated based on analogous structures.

Solubility and Counterion Effects
  • Potassium Salts : The potassium counterion in the target compound and CAS 1923238-84-9 significantly enhances aqueous solubility compared to hydrochloride salts (e.g., CAS 89148-88-9) or free acids (e.g., AS104531). This property is critical for bioavailability in drug formulations .
  • Ester vs. Acid Forms : Ethyl or methyl esters (e.g., AS103310) generally exhibit lower solubility than their carboxylate counterparts but may improve membrane permeability due to increased lipophilicity .
Substituent Position and Electronic Effects
  • In contrast, pyridin-3-yl (CAS 89148-88-9) or pyridin-4-yl (CAS 1923238-84-9) substituents may alter binding orientations in enzyme-active sites.
  • Electron-Withdrawing Groups : The trifluoromethyl group in CAS 1923238-84-9 increases metabolic stability but may reduce solubility compared to the target compound’s methyl group .

Biological Activity

Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate is a complex organic compound that combines an amino acid derivative with a pyridine moiety, featuring a potassium ion which enhances its solubility. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The structure of this compound includes:

  • A potassium cation that improves solubility in aqueous solutions.
  • An acetate group linked to a 2-amino-2-(3-methylpyridin-2-yl) moiety.

This structural complexity allows for various interactions within biological systems, making it a candidate for further research in pharmacology and biochemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • The compound has been tested against various pathogens, showing selective activity against Chlamydia species. Its derivatives have been identified as potential starting points for developing new antimicrobial agents .
  • Receptor Interaction :
    • Studies have demonstrated that the compound can interact with human adenosine receptors, displaying partial agonist activity. This interaction suggests potential applications in treating conditions influenced by adenosine signaling pathways .
  • Histone Deacetylase Inhibition :
    • Similar compounds have shown significant inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression. This compound may share this property, indicating its potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-6-(3-fluoro-pyridin-4-yl)acetateFluorine substituent on the pyridineDistinct pharmacological properties
ZolpidemImidazo[1,2-a]pyridine derivativeKnown for hypnotic effects
Potassium 2-(pyridin-4-yl)acetateDifferent pyridine substitutionPrimarily used as a herbicide

These variations illustrate how modifications to the pyridine ring can significantly alter biological activities and therapeutic applications.

Case Studies

  • Antichlamydial Activity :
    • A study highlighted the effectiveness of derivatives of this compound against Chlamydia, demonstrating selective inhibition and low toxicity in treated cells . This suggests that further development could lead to effective treatments for infections caused by this pathogen.
  • Receptor Binding Studies :
    • In receptor binding assays, the compound displayed varying degrees of affinity towards different human adenosine receptor subtypes, suggesting its potential use in modulating adenosine-related physiological processes .

Q & A

Q. What are the optimized synthetic routes for Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis of pyridine-acetate derivatives typically involves nucleophilic substitution or esterification under controlled conditions. For example, analogous compounds like ethyl 2-(6-methylpyridin-2-yl)acetate are synthesized via acid-catalyzed esterification of pyridineacetic acid derivatives with alcohols, followed by cyanation or alkylation steps. Reaction parameters such as temperature (60–80°C), pH (neutral to mildly acidic), and catalysts (e.g., sulfuric acid or sodium cyanide) are critical for minimizing side products . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm).
  • X-ray Crystallography : Programs like SHELXL refine crystal structures by analyzing intensity data from single-crystal diffraction, resolving bond lengths and angles (e.g., C-N bond ~1.34 Å in pyridine rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ = 237.08 g/mol for C9_9H11_{11}KN2_2O2_2) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of this compound, particularly in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or structural analogs interfering with target specificity. Strategies include:

  • Comparative Structural Analysis : Compare activity with analogs (e.g., ethyl 2-(6-chloropyridin-2-yl)acetate vs. 3-methyl derivatives) to identify substituent effects .
  • Dose-Response Curves : Use IC50_{50} values to differentiate true inhibition from non-specific binding.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, clarifying mechanistic discrepancies .

Q. What role does the 3-methylpyridin-2-yl substitution play in modulating the compound’s reactivity and interactions with biological targets?

The 3-methyl group on the pyridine ring enhances steric hindrance, reducing off-target interactions while stabilizing hydrophobic binding pockets in enzymes. For example:

  • Reactivity : The methyl group electron-donating effect increases pyridine ring basicity, favoring protonation in acidic environments (e.g., lysosomal compartments).
  • Biological Interactions : In kinase assays, the 3-methyl group improves selectivity by preventing π-π stacking with non-target aromatic residues .
  • Metabolic Stability : Methyl substitution slows oxidative metabolism by cytochrome P450 enzymes, as observed in related compounds .

Methodological Considerations

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures (>200°C typical for acetate esters).
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV exposure to assess photodegradation .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Quantum Mechanical Calculations : Gaussian or ORCA software models electron distribution for reactivity predictions (e.g., nucleophilic attack sites) .

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